REACTION_CXSMILES
|
[C:1](=[C:4]1[CH2:9][CH2:8][O:7][C:5]1=[O:6])([CH3:3])[CH3:2].[H][H]>C(O)C.[Pd]>[CH:1]([CH:4]1[CH2:9][CH2:8][O:7][C:5]1=[O:6])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)=C1C(=O)OCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Upon completion of the hydrogenation, the mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1C(=O)OCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.7 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |